Cas no 1060801-49-1 (2-Chloro-5-methylisonicotinaldehyde)

2-Chloro-5-methylisonicotinaldehyde is a versatile heterocyclic aldehyde used as a key intermediate in organic synthesis and pharmaceutical applications. Its structure, featuring both chloro and methyl substituents on the pyridine ring, enhances reactivity and selectivity in cross-coupling reactions, nucleophilic substitutions, and condensation processes. The aldehyde functional group allows for further derivatization, making it valuable in the synthesis of complex molecules, including agrochemicals and active pharmaceutical ingredients (APIs). Its high purity and stability under standard conditions ensure consistent performance in research and industrial settings. This compound is particularly useful in medicinal chemistry for the development of novel bioactive compounds.
2-Chloro-5-methylisonicotinaldehyde structure
1060801-49-1 structure
商品名:2-Chloro-5-methylisonicotinaldehyde
CAS番号:1060801-49-1
MF:C7H6NOCl
メガワット:155.582
CID:2623900
PubChem ID:53485445

2-Chloro-5-methylisonicotinaldehyde 化学的及び物理的性質

名前と識別子

    • 2-Chloro-5-methylpyridine-4-carboxaldehyde
    • AB67498
    • SCHEMBL5118435
    • 2-CHLORO-5-METHYL-PYRIDINE-4-CARBALDEHYDE
    • DB-083211
    • 2-CHLORO-5-METHYLISONICOTINALDEHYDE
    • DTXSID90704606
    • 1060801-49-1
    • 2-Chloro-5-methylisonicotinaldehyde
    • インチ: InChI=1S/C7H6ClNO/c1-5-3-9-7(8)2-6(5)4-10/h2-4H,1H3
    • InChIKey: GMLFOWPNCCMIFO-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 155.0137915Da
  • どういたいしつりょう: 155.0137915Da
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 2
  • 重原子数: 10
  • 回転可能化学結合数: 1
  • 複雑さ: 129
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.6
  • トポロジー分子極性表面積: 30Ų

2-Chloro-5-methylisonicotinaldehyde 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Aaron
AR008YL7-500mg
2-Chloro-5-methylpyridine-4-carboxaldehyde
1060801-49-1
500mg
$304.00 2023-12-16
Aaron
AR008YL7-10g
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 95%
10g
$1156.00 2025-04-02
Aaron
AR008YL7-1g
2-Chloro-5-methylpyridine-4-carboxaldehyde
1060801-49-1 95%
1g
$800.00 2025-02-12
Aaron
AR008YL7-250mg
2-Chloro-5-methylpyridine-4-carboxaldehyde
1060801-49-1 95%
250mg
$500.00 2025-02-12
Aaron
AR008YL7-250g
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 95%
250g
$13618.00 2025-04-02
Aaron
AR008YL7-25g
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 95%
25g
$2310.00 2025-04-02
Aaron
AR008YL7-100g
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 95%
100g
$6926.00 2025-04-02
Chemenu
CM485120-1g
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 97%
1g
$541 2022-06-14
Aaron
AR008YL7-5g
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 95%
5g
$695.00 2025-04-02
Aaron
AR008YL7-10mg
2-Chloro-5-methylisonicotinaldehyde
1060801-49-1 95%
10mg
$137.00 2025-04-02

2-Chloro-5-methylisonicotinaldehyde 関連文献

2-Chloro-5-methylisonicotinaldehydeに関する追加情報

Professional Introduction to 2-Chloro-5-methylisonicotinaldehyde (CAS No. 1060801-49-1)

2-Chloro-5-methylisonicotinaldehyde, identified by its CAS number 1060801-49-1, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic aldehyde derivative has garnered attention due to its versatile applications in synthetic chemistry and potential roles in drug development. The compound's unique structural features, including a chlorinated pyridine ring and an aldehyde functional group, make it a valuable intermediate in the synthesis of various bioactive molecules.

The chemical structure of 2-Chloro-5-methylisonicotinaldehyde consists of a pyridine core substituted with a chlorine atom at the 2-position and a methyl group at the 5-position, with an aldehyde group attached to the 3-position carbon. This configuration imparts distinct reactivity, enabling it to participate in a wide range of chemical transformations. The presence of the aldehyde group allows for further functionalization via condensation reactions, while the chlorinated pyridine ring can engage in nucleophilic aromatic substitution reactions, making it a versatile building block for medicinal chemists.

In recent years, there has been growing interest in exploring the pharmacological potential of compounds derived from isonicotinic acid derivatives. The structural motif of 2-Chloro-5-methylisonicotinaldehyde shares similarities with known pharmacophores found in antibiotics and anti-inflammatory agents. For instance, studies have demonstrated that modifications of the pyridine ring can influence binding affinity to biological targets, suggesting that this compound may serve as a precursor for novel therapeutic agents.

One of the most compelling aspects of 2-Chloro-5-methylisonicotinaldehyde is its utility in the synthesis of heterocyclic compounds. Heterocycles are fundamental structures in many drugs and natural products, often contributing to their biological activity. The compound's ability to undergo cross-coupling reactions, such as Suzuki-Miyaura and Buchwald-Hartwig couplings, makes it particularly useful for constructing complex molecular frameworks. These reactions allow for the introduction of diverse substituents at specific positions on the pyridine ring, enabling the creation of libraries of derivatives with tailored properties.

Recent advancements in synthetic methodologies have further enhanced the appeal of 2-Chloro-5-methylisonicotinaldehyde. For example, catalytic asymmetric hydrogenation techniques have been employed to achieve enantioselective functionalization, which is crucial for developing chiral drugs. Additionally, flow chemistry approaches have been utilized to improve reaction efficiency and scalability, making it easier to produce this compound on a larger scale for industrial applications.

The aldehyde functionality in 2-Chloro-5-methylisonicotinaldehyde also opens up possibilities for forming Schiff bases and other coordination complexes with metal ions. These complexes have shown promise in various applications, including catalysis and material science. By incorporating transition metals such as palladium or copper, researchers can develop novel catalysts that facilitate difficult transformations, such as C-H activation and oxidation reactions.

In the context of drug discovery, 2-Chloro-5-methylisonicotinaldehyde has been investigated as a scaffold for developing inhibitors targeting enzyme-catalyzed processes. Enzymes play critical roles in many biological pathways, and inhibiting their activity can lead to therapeutic benefits. For example, studies have explored its potential as an inhibitor of poly(ADP-ribose) polymerases (PARPs), which are enzymes involved in DNA repair and implicated in various diseases. By modifying its structure further, researchers aim to enhance its binding affinity and selectivity towards specific targets.

The synthesis of derivatives from 2-Chloro-5-methylisonicotinaldehyde also involves exploring different reaction conditions to optimize yield and purity. Solvent selection, temperature control, and catalyst choice are critical factors that influence the outcome of these reactions. Advances in green chemistry principles have encouraged the use of environmentally benign solvents and renewable feedstocks, aligning with global efforts to minimize the ecological footprint of chemical manufacturing.

The versatility of 2-Chloro-5-methylisonicotinaldehyde extends beyond pharmaceutical applications into agrochemicals and materials science. In agrochemistry, derivatives of this compound have been investigated for their potential as herbicides or fungicides due to their ability to interact with biological systems at molecular levels. Similarly, in materials science, its structural features make it suitable for developing organic semiconductors or luminescent materials used in electronic devices.

Ongoing research continues to uncover new synthetic pathways and applications for 2-Chloro-5-methylisonicotinaldehyde. Collaborative efforts between academia and industry are driving innovation by combining expertise in organic synthesis with computational modeling techniques. These interdisciplinary approaches enable researchers to predict molecular properties and optimize synthetic routes more efficiently than traditional methods alone.

In conclusion, 2-Chloro-5-methylisonicotinaldehyde (CAS No. 1060801-49-1) represents a valuable compound with broad utility across multiple scientific disciplines. Its unique structural features facilitate diverse chemical transformations while offering opportunities for developing novel bioactive molecules through medicinal chemistry endeavors。 As research progresses,this compound will undoubtedly continue to play an important role in advancing both fundamental science and applied technologies。

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